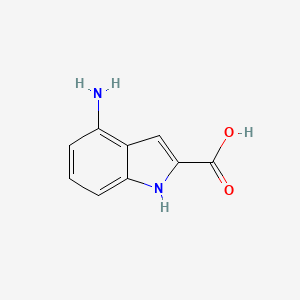

4-Amino-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 4-Amino-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFRMPSXOZOMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856666 | |

| Record name | 4-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933721-48-3 | |

| Record name | 4-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Amino-1H-indole-2-carboxylic Acid

Introduction

4-Amino-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring a core indole scaffold, a structure of significant interest in medicinal chemistry. The indole-2-carboxylic acid framework serves as a versatile metal-binding pharmacophore, notably in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), where it can chelate magnesium ions in the enzyme's active site.[1] Furthermore, derivatives of this scaffold have been explored as potent agents against Mycobacterium tuberculosis and as antagonists for various biological targets.[1][2]

The strategic placement of an amino group at the 4-position provides a crucial vector for synthetic modification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of the fundamental physicochemical properties of this molecule is paramount. These properties—including acidity (pKa), solubility, and spectral characteristics—govern everything from reaction optimization and purification to formulation, bioavailability, and target engagement.

This guide provides an in-depth analysis of the core physicochemical properties of 4-Amino-1H-indole-2-carboxylic acid. It offers not only theoretical insights but also detailed, field-proven experimental protocols designed to ensure data integrity and reproducibility.

Section 1: Molecular Profile and Structural Attributes

The foundational characteristics of a molecule dictate its behavior. 4-Amino-1H-indole-2-carboxylic acid is defined by the fusion of a benzene and a pyrrole ring, with key functional groups that determine its reactivity and interactive potential.

| Property | Value | Source |

| IUPAC Name | 4-amino-1H-indole-2-carboxylic acid | N/A |

| CAS Number | 933721-48-3 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=CN2)C(=O)O | [4] |

The structure contains three key functional regions:

-

The Carboxylic Acid (-COOH) at C2: This group is the primary acidic center and a key site for hydrogen bonding and salt formation.

-

The Amino Group (-NH₂) at C4: This group is the primary basic center and provides a nucleophilic handle for derivatization.

-

The Indole N-H at N1: This nitrogen is very weakly acidic (pKa ≈ 16-17) and can participate in hydrogen bonding.[1]

Section 2: Acid-Base Properties and pKa Determination

The ionization state of a molecule, dictated by its pKa values and the surrounding pH, is arguably the most critical physicochemical parameter in drug development. It directly influences solubility, membrane permeability, and the electrostatic interactions required for binding to a biological target. 4-Amino-1H-indole-2-carboxylic acid is an amphoteric molecule with at least two primary ionizable centers.

-

Carboxylic Acid pKa (pKa₁): The carboxylic acid is expected to be the most acidic group. For comparison, the predicted pKa of the parent indole-2-carboxylic acid is approximately 4.44.[6] However, the presence of the protonated amino group (-NH₃⁺) at physiological pH will exert an electron-withdrawing inductive effect, which typically lowers the pKa of a nearby carboxylic acid. For instance, the carboxyl pKa of α-amino acids is significantly lower (around 2.3) than that of acetic acid (4.76) due to this effect.[7][8] Therefore, the pKa of the carboxyl group in the title compound is expected to be in the range of 2.5-4.0.

-

Amino Group pKa (pKa₂): The amino group on the aromatic ring is basic. Its pKa will determine the pH at which it becomes protonated (-NH₃⁺). This value is crucial for understanding its role in forming salts and interacting with acidic residues in proteins.

Workflow for pKa Determination by Potentiometric Titration

The following diagram outlines a robust workflow for the experimental determination of pKa values.

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: Potentiometric pKa Determination

This protocol is designed as a self-validating system, incorporating calibration and replication to ensure trustworthy results.[9]

1. Materials and Reagent Preparation:

-

4-Amino-1H-indole-2-carboxylic acid

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

Standard pH Buffers (pH 4.00, 7.00, 10.00)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, degassed water

2. Instrument Calibration:

-

Calibrate a high-precision pH meter using the standard buffers at the experimental temperature. Ensure the slope is between 95-105%. This step is critical for the accuracy of all subsequent measurements.[9]

3. Sample Preparation:

-

Accurately weigh and dissolve the compound in degassed, deionized water to a final concentration of approximately 1 mM. A cosolvent may be used if necessary, but its effect on pKa must be noted.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]

-

Place 20 mL of the sample solution into a thermostatted reaction vessel with a magnetic stirrer. Purge with nitrogen to displace dissolved CO₂.

4. Titration Procedure:

-

Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

-

Acidify the solution by adding 0.1 M HCl until the pH is stable at approximately 2.0. This ensures all functional groups are fully protonated.

-

Begin the titration by adding small, precise aliquots of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[9]

-

Continue the titration until the pH reaches approximately 12.0 to ensure deprotonation of all relevant groups.

5. Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points, which appear as maxima.

-

The pKa values correspond to the pH at the half-equivalence points. For the first pKa (carboxylic acid), this is the pH at half the volume of the first equivalence point. For the second pKa (amino group), this is the pH at the midpoint between the first and second equivalence points.

-

Perform a minimum of three independent titrations to ensure reproducibility. Report the final pKa values as the mean ± standard deviation.[9]

Section 3: Solubility Profile

Aqueous solubility is a gatekeeper property for oral drug delivery. Poor solubility can lead to low dissolution rates, poor absorption, and insufficient bioavailability, dooming an otherwise potent compound. The amphoteric and zwitterionic nature of 4-Amino-1H-indole-2-carboxylic acid suggests its solubility will be highly pH-dependent, likely exhibiting a "U-shaped" curve with minimum solubility near its isoelectric point and higher solubility at low and high pH where it exists as a charged cation or anion, respectively.

Workflow for Thermodynamic Solubility Assessment

The shake-flask method is the gold standard for determining thermodynamic solubility, reflecting the equilibrium state.

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Shake-Flask Solubility Assay

This protocol determines the equilibrium (thermodynamic) solubility, which is most relevant for lead optimization and formulation.[10]

1. Materials and Reagent Preparation:

-

4-Amino-1H-indole-2-carboxylic acid (solid)

-

Aqueous buffers of desired pH (e.g., HCl for pH 2.0, Phosphate buffer for pH 7.4, Carbonate buffer for pH 10.0)

-

Organic solvent for stock and standard solutions (e.g., DMSO, Methanol)

-

High-speed centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

2. Preparation of Calibration Curve:

-

Prepare a concentrated stock solution of the compound in a suitable organic solvent.

-

Create a series of dilutions from the stock solution to generate calibration standards of known concentrations.

-

Analyze these standards using a validated analytical method (e.g., UV-Vis spectrophotometry at λₘₐₓ or HPLC-UV) and plot the response versus concentration to create a linear calibration curve. This is essential for accurate quantification.

3. Solubility Measurement:

-

Add an excess amount of the solid compound to vials containing each of the prepared aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for an extended period (typically 24 hours) to ensure equilibrium is reached.[10]

4. Sample Processing and Analysis:

-

After incubation, carefully separate the undissolved solid from the saturated solution. This can be achieved by high-speed centrifugation, followed by careful removal of the supernatant, or by filtration through a low-binding syringe filter.

-

Dilute an aliquot of the clear supernatant with the appropriate mobile phase or solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using the previously established analytical method and calibration curve.

5. Data Interpretation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility at that specific pH.

-

Report solubility in units such as µg/mL or µM.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural verification, purity assessment, and quantitative analysis. The following are the expected spectral features for 4-Amino-1H-indole-2-carboxylic acid based on its functional groups and known data from related structures.[12][13][14][15]

| Technique | Expected Features | Rationale & Causality |

| ¹H NMR | ~10-13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~7-8 ppm (m): Aromatic protons on the indole ring. ~4-6 ppm (broad s, 2H): Amino group protons (-NH₂). Indole N-H: May be broad and exchangeable. | The carboxylic proton is highly deshielded and often exchanges, leading to a broad signal.[15][16] Aromatic protons reside in a characteristic downfield region. The exact shifts and coupling patterns depend on the electronic effects of the substituents. Amino protons are also exchangeable and appear as a broad singlet. |

| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon (C=O). ~110-140 ppm: Aromatic and heterocyclic carbons of the indole ring. | The carbonyl carbon is significantly deshielded due to the attached electronegative oxygens. The remaining carbons appear in the typical aromatic region. |

| IR Spectroscopy | 3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid. ~3400-3300 cm⁻¹ (two bands): N-H stretches of the primary amine. ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid. | The broadness of the O-H band is a hallmark of carboxylic acid dimers.[12] Primary amines typically show two N-H stretching bands (symmetric and asymmetric). The C=O stretch is strong and characteristic of the carbonyl group. |

| UV-Vis | λₘₐₓ ~220 nm and ~280 nm | The indole ring is a strong chromophore, typically showing two main absorption bands.[17][18] The exact positions and intensities of these bands will be sensitive to pH due to the protonation/deprotonation of the amino and carboxyl groups, making UV-Vis spectroscopy a viable method for pKa determination.[18][19] |

Section 5: Thermal Properties

Given these values, the melting point of 4-Amino-1H-indole-2-carboxylic acid is expected to be high, likely in the 200-220 °C range. The presence of strong intermolecular hydrogen bonds involving the carboxylic acid and amino groups contributes to a stable crystal lattice requiring significant thermal energy to disrupt.

Section 6: Summary and Application Context

The successful application of 4-Amino-1H-indole-2-carboxylic acid in research and development hinges on the strategic application of its physicochemical properties. This guide provides the foundational data and methodologies to empower scientists in this endeavor.

Overall Physicochemical Characterization Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-1h-indole-2-carboxylic acid | 933721-48-3 [sigmaaldrich.com]

- 4. 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. reddit.com [reddit.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. mdpi.com [mdpi.com]

- 14. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. ulm.edu [ulm.edu]

- 20. 吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 21. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Predicted Biological Activity of 4-Amino-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of activity, engaging with critical targets in oncology, virology, and neuroscience. This guide focuses on a specific, yet underexplored, member of this family: 4-Amino-1H-indole-2-carboxylic acid . While direct, quantitative biological data for this particular analog remains sparse in the public domain, the extensive body of research on its structural relatives allows us to formulate a robust, predictive framework for its likely biological activities.

This document is structured not as a mere recitation of known facts, but as a proactive, application-oriented guide for the research scientist. We will dissect the established bioactivities of the indole-2-carboxylic acid core, propose the most probable therapeutic avenues for the 4-amino derivative, and provide detailed, field-proven experimental protocols to empower researchers to validate these predictions. The causality behind each experimental choice is explained, ensuring that the described methodologies are not just a series of steps, but a self-validating system for rigorous scientific inquiry.

I. Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation into its biological activity.

Molecular Structure:

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, A549, HCT116) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Amino-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the medium from the cells and replace it with medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

B. Evaluation of Enzyme Inhibition: A General Kinetic Assay

This protocol provides a general framework for assessing the inhibitory activity of 4-Amino-1H-indole-2-carboxylic acid against a target enzyme.

Experimental Workflow:

Figure 3: Workflow for enzyme inhibition kinetic studies.

Detailed Protocol:

-

IC50 Determination:

-

In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and a range of concentrations of 4-Amino-1H-indole-2-carboxylic acid.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate at a fixed concentration (typically at or below its Km value).

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

-

Determination of Inhibition Mechanism:

-

Perform a series of kinetic runs with varying concentrations of the substrate in the absence and presence of a fixed concentration of the inhibitor (typically around its IC50 value).

-

Measure the initial reaction rates for each condition.

-

Generate a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

-

Analyze the plot to determine the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

C. Assessment of Receptor Binding: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-Amino-1H-indole-2-carboxylic acid for a target receptor (e.g., the NMDA receptor).

Experimental Workflow:

Figure 4: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Assay Setup:

-

In a microcentrifuge tube or 96-well plate, combine the receptor preparation (e.g., cell membranes expressing the NMDA receptor), a fixed concentration of a suitable radioligand (e.g., [³H]glycine), and a range of concentrations of 4-Amino-1H-indole-2-carboxylic acid.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the competitor concentration and determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

IV. Concluding Remarks and Future Directions

4-Amino-1H-indole-2-carboxylic acid represents a promising, yet largely uncharacterized, molecule within a well-validated family of bioactive compounds. The predictive framework outlined in this guide, based on the established activities of the indole-2-carboxylic acid scaffold, strongly suggests its potential as an anticancer agent, an enzyme inhibitor, and a modulator of the NMDA receptor. The provided experimental protocols offer a clear and robust pathway for researchers to systematically evaluate these predicted activities.

Future research should focus on the synthesis and in vitro screening of 4-Amino-1H-indole-2-carboxylic acid using the methodologies described herein. Positive hits in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis of additional analogs, and progression to in vivo models to assess efficacy and pharmacokinetic properties. The exploration of this compound could unveil a novel therapeutic agent with significant potential in oncology, virology, or neuroscience.

References

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science.[Link] [1]2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed.[Link] [2]3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.[Link] [3]4. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. PubMed.[Link] [4]5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.[Link] [5]6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.[Link] [6]7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health.[Link] [7]8. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.[Link] [8]9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.[Link] [9]10. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.[Link]

Sources

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indole-2-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1H-indole-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. While experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of 4-Amino-1H-indole-2-carboxylic acid

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of an amino group and a carboxylic acid to the indole ring at the 4- and 2-positions, respectively, creates a molecule with a unique electronic and structural profile, making it a valuable building block in drug discovery. Indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV-1 integrase, highlighting the therapeutic potential of this class of compounds[1][2]. The amino substituent at the 4-position is expected to modulate the molecule's hydrogen bonding capacity, polarity, and overall biological activity, making a thorough spectroscopic understanding essential for its application.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data, the following sections provide predicted spectroscopic data for 4-Amino-1H-indole-2-carboxylic acid. These predictions are based on the analysis of data from indole-2-carboxylic acid, 4-aminoindole, and the established effects of amino group substitution on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Amino-1H-indole-2-carboxylic acid are presented below.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (NH-indole) | ~11.5 | br s | - | The acidic proton of the indole nitrogen typically appears as a broad singlet at a downfield chemical shift. |

| COOH | ~12.5 | br s | - | The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift. |

| H3 | ~6.8 | s | - | The proton at the 3-position is a singlet and is expected to be shielded compared to the parent indole-2-carboxylic acid due to the electron-donating amino group. |

| H5 | ~6.5 | d | J ≈ 7.5 | The amino group at the 4-position will strongly shield the ortho proton (H5), shifting it significantly upfield. |

| H6 | ~7.0 | t | J ≈ 7.8 | The proton at the 6-position will be a triplet due to coupling with H5 and H7. |

| H7 | ~6.9 | d | J ≈ 8.0 | The proton at the 7-position will be a doublet coupled with H6. |

| NH₂ | ~5.0 | br s | - | The protons of the amino group will appear as a broad singlet. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~138 | The carbon bearing the carboxylic acid group. |

| C3 | ~102 | The electron-donating amino group at C4 will shield C3. |

| C3a | ~125 | |

| C4 | ~145 | The carbon directly attached to the electron-donating amino group will be significantly deshielded. |

| C5 | ~110 | Shielded by the ortho amino group. |

| C6 | ~122 | |

| C7 | ~115 | |

| C7a | ~128 | |

| COOH | ~165 | The carbonyl carbon of the carboxylic acid. |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-1H-indole-2-carboxylic acid is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H (indole and amino) | Stretching |

| 3300-2500 | O-H (carboxylic acid) | Stretching (broad) |

| ~1680 | C=O (carboxylic acid) | Stretching |

| ~1620 | N-H (amino) | Bending |

| ~1580, 1470 | C=C (aromatic) | Stretching |

| ~1320-1210 | C-O (carboxylic acid) | Stretching |

| ~800-700 | C-H (aromatic) | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular weight of 4-Amino-1H-indole-2-carboxylic acid (C₉H₈N₂O₂) is 176.17 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 176.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 158) from the carboxylic acid.

-

Loss of COOH (m/z = 131), leading to the 4-aminoindole radical cation.

-

Further fragmentation of the indole ring.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Amino-1H-indole-2-carboxylic acid.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many amino acids and can dissolve both polar and nonpolar compounds[3].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

Perform 2D NMR experiments, such as COSY and HSQC, to aid in the complete assignment of proton and carbon signals.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of 4-Amino-1H-indole-2-carboxylic acid with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[4][5].

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of 4-Amino-1H-indole-2-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar molecules.

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

-

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the interconnectedness of the different spectroscopic techniques in the structural elucidation of 4-Amino-1H-indole-2-carboxylic acid.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Amino-1H-indole-2-carboxylic acid. By leveraging data from analogous compounds and fundamental principles, we have outlined the expected NMR, IR, and MS characteristics. The provided experimental protocols offer a clear roadmap for researchers to obtain and confirm this data. A thorough understanding of the spectroscopic properties of this molecule is a critical first step in unlocking its full potential in medicinal chemistry and drug development. Further experimental validation of these predicted data is highly encouraged to build a complete and accurate spectroscopic profile of this promising compound.

References

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]

-

MDPI. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

NIH PubChem. (n.d.). Indole-2-carboxylic acid. [Link]

-

Semantic Scholar. (2019). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]

-

NIH. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

-

NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). [Link]

-

SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

SpectraBase. (n.d.). Indole-5-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

-

MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

-

NIH. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. [Link]

-

AZoM. (2026). What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Amino-1H-indole-2-carboxylic Acid: Discovery, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its vast array of derivatives, 4-Amino-1H-indole-2-carboxylic acid stands out as a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its plausible synthetic routes based on classical and modern methodologies, and explores its significance in contemporary drug discovery and development. By synthesizing historical context with practical, field-proven insights, this document serves as an authoritative resource for researchers engaged in the exploration of indole chemistry.

Introduction: The Enduring Importance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in biologically active molecules. Its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry. The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide range of diseases. This has spurred over a century of intensive research into the synthesis and functionalization of indole derivatives.

This guide focuses specifically on 4-Amino-1H-indole-2-carboxylic acid, a derivative featuring a key amino functional group on the benzene portion of the indole core. This substitution pattern opens up a wealth of possibilities for further chemical modification, making it a valuable intermediate in the synthesis of diverse compound libraries for drug screening and the development of targeted therapeutics.

Historical Perspective and Plausible Discovery

While a definitive, singular publication marking the "discovery" of 4-Amino-1H-indole-2-carboxylic acid is not readily apparent in the historical chemical literature, its synthesis can be logically inferred from the foundational work on indole chemistry established in the late 19th century. The two most prominent classical methods for indole synthesis, the Fischer indole synthesis and the Reissert indole synthesis, provide a strong basis for postulating its initial preparation.

The Fischer Indole Synthesis: A Potential Pathway

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole nucleus.

A plausible and historically consistent route to 4-Amino-1H-indole-2-carboxylic acid via the Fischer synthesis would involve the reaction of 4-aminophenylhydrazine with pyruvic acid .

Experimental Protocol: Plausible Fischer Indole Synthesis

-

Hydrazone Formation:

-

Dissolve 4-aminophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Stir the mixture at room temperature to facilitate the formation of the corresponding 4-aminophenylhydrazone of pyruvic acid. The hydrazone may precipitate from the solution and can be isolated by filtration.

-

-

Cyclization:

-

Suspend the isolated hydrazone in a high-boiling point solvent or an acidic medium (e.g., polyphosphoric acid, sulfuric acid in ethanol, or zinc chloride).

-

Heat the mixture to induce cyclization. The reaction temperature and time will vary depending on the chosen catalyst and solvent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude 4-Amino-1H-indole-2-carboxylic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

The Reissert Indole Synthesis: An Alternative Historical Route

Developed by Arnold Reissert in 1897, the Reissert indole synthesis offers another classical pathway to indole-2-carboxylic acids.[3] This method typically begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.

To arrive at 4-Amino-1H-indole-2-carboxylic acid using a Reissert-type strategy, one would logically start with a dinitro-substituted toluene, specifically 2,4-dinitrotoluene .

Experimental Protocol: Plausible Reissert-based Synthesis

-

Condensation:

-

React 2,4-dinitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or potassium ethoxide, in an anhydrous solvent like ethanol or diethyl ether. This Claisen condensation would yield ethyl 2-(2,4-dinitrophenyl)pyruvate.

-

-

Hydrolysis (Optional but common):

-

The resulting ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,4-dinitrophenyl)pyruvic acid, by treatment with aqueous acid or base.

-

-

Reductive Cyclization:

-

Subject the 2-(2,4-dinitrophenyl)pyruvic acid (or its ester) to a reduction that simultaneously reduces both nitro groups to amines and facilitates the intramolecular condensation to form the indole ring.

-

Typical reducing agents for this transformation include zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ over Pd/C). The reduction of the nitro group ortho to the pyruvate side chain would lead to an aniline that spontaneously cyclizes. The second nitro group would also be reduced to an amine, yielding the final product.

-

-

Work-up and Purification:

-

Following the reduction, the reaction mixture would be filtered to remove the reducing agent.

-

The filtrate would then be concentrated, and the pH adjusted to precipitate the product.

-

Purification would be achieved through recrystallization.

-

Diagram of Plausible Historical Synthetic Pathways

Caption: Plausible historical synthetic routes to 4-Amino-1H-indole-2-carboxylic acid.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 4-Amino-1H-indole-2-carboxylic acid is crucial for its application in synthesis and drug design.

| Property | Value |

| CAS Number | 933721-48-3 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Likely a solid, color may vary from off-white to tan |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and non-polar solvents. |

| pKa | The carboxylic acid moiety imparts acidic properties, while the amino group is basic. The overall charge and solubility will be pH-dependent. |

Spectroscopic Data (Predicted and Inferred from Analogs):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and carboxylic acid groups. The protons of the amino group and the carboxylic acid will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the carbon atoms of the indole core and the carboxyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by stretching vibrations of the N-H bonds of the amine and the indole, the O-H bond of the carboxylic acid, and the C=O bond of the carboxyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Significance and Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a well-established pharmacophore with a diverse range of biological activities. The introduction of an amino group at the 4-position further enhances its potential for forming key interactions with biological targets and serves as a handle for synthetic diversification.

Derivatives of indole-2-carboxylic acid have been extensively investigated as:

-

HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid moiety has been identified as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxyl group can chelate with magnesium ions in the active site of the enzyme, a crucial interaction for inhibitory activity.[4][5]

-

Anticancer Agents: The indole nucleus is present in numerous anticancer drugs. Derivatives of 4-aminoindoles can be designed to interact with various cancer-related targets.

-

Antimicrobial Agents: The indole scaffold has been explored for the development of new antibacterial and antifungal agents.

-

Enzyme Inhibitors: The structural features of 4-Amino-1H-indole-2-carboxylic acid make it an attractive starting point for the design of inhibitors for various enzymes, where the amino and carboxyl groups can be tailored to interact with specific residues in the active site.

Logical Workflow for a Drug Discovery Program Utilizing 4-Amino-1H-indole-2-carboxylic Acid

Caption: A typical workflow for a drug discovery program starting from 4-Amino-1H-indole-2-carboxylic acid.

Conclusion

4-Amino-1H-indole-2-carboxylic acid, while not having a prominently documented singular discovery, emerges from the rich history of classical indole synthesis. Its structure, combining the privileged indole-2-carboxylic acid scaffold with a versatile amino group, positions it as a highly valuable building block in modern medicinal chemistry. The plausible synthetic routes, rooted in the foundational work of Fischer and Reissert, provide a practical basis for its preparation. As the quest for novel therapeutics continues, the strategic utilization of well-designed, functionalized indole derivatives like 4-Amino-1H-indole-2-carboxylic acid will undoubtedly play a pivotal role in the discovery of the next generation of medicines. This guide serves to provide both the historical context and the practical considerations necessary for researchers to fully leverage the potential of this important chemical entity.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

-

Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

The Medicinal Chemistry of 4-Amino-1H-indole-2-carboxylic Acid: A Scaffold for Therapeutic Innovation

Introduction: The Privileged 4-Aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can modulate diverse biological targets. Within the extensive family of indole-containing compounds, derivatives of 4-Amino-1H-indole-2-carboxylic acid are emerging as a particularly promising class of molecules with significant therapeutic potential. The strategic placement of the amino group at the 4-position and the carboxylic acid at the 2-position provides a versatile platform for structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.

This in-depth technical guide provides a comprehensive overview of the known derivatives of 4-Amino-1H-indole-2-carboxylic acid, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). We will explore the chemical space accessible from this core scaffold, detailing synthetic strategies for derivatization at both the 4-amino and 2-carboxylic acid functionalities. Furthermore, we will delve into the therapeutic applications of these derivatives, particularly in the realms of oncology and infectious diseases, supported by quantitative biological data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their own research endeavors.

I. Synthesis of the 4-Amino-1H-indole-2-carboxylic Acid Core

The journey to exploring the derivatives of 4-Amino-1H-indole-2-carboxylic acid begins with the efficient synthesis of the core scaffold. A common and effective strategy involves a multi-step sequence starting from a readily available nitro-substituted precursor, followed by a reduction to install the key 4-amino group.

Synthesis of 4-Nitro-1H-indole Precursors

A foundational step is the synthesis of a 4-nitroindole derivative, which can be achieved through various established indole synthesis methodologies. The Reissert indole synthesis, for instance, provides a reliable route.[2]

Experimental Protocol: A Representative Reissert Indole Synthesis for 4-Nitroindole

-

Formation of the Ethyl N-(2-methyl-3-nitrophenyl)formimidate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate in the presence of an acid catalyst to yield the corresponding formimidate ester.

-

Cyclization to 4-Nitroindole: The formimidate ester is then treated with a strong base, such as potassium ethoxide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by reaction with diethyl oxalate. This sequence initiates a cyclization cascade, ultimately furnishing 4-nitroindole.[2]

Reduction of the Nitro Group to the 4-Amino Functionality

With the 4-nitroindole precursor in hand, the crucial step is the selective reduction of the nitro group to the corresponding amine. This transformation can be accomplished through several well-established methods, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-1H-indole-2-carboxylic Acid

-

Reaction Setup: 4-Nitro-1H-indole-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 4-Amino-1H-indole-2-carboxylic acid.

Alternative reduction methods include the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.

II. Derivatization of the 4-Amino Group: Exploring Chemical Space

The presence of the 4-amino group offers a rich handle for chemical modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships. Key derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation of the 4-Amino Group: Synthesis of 4-Acylamino Derivatives

Acylation of the 4-amino group to form the corresponding amides is a straightforward and widely used derivatization strategy. This can be achieved by reacting the 4-aminoindole with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Experimental Protocol: Synthesis of 4-Acetamido-1H-indole-2-carboxylic Acid Derivatives

-

Reaction Setup: To a solution of a 4-amino-1H-indole-2-carboxylic acid ester in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine or diisopropylethylamine is added.

-

Acylation: The desired acyl chloride (e.g., acetyl chloride) is added dropwise to the cooled reaction mixture.

-

Work-up and Hydrolysis: After completion of the reaction, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The resulting ester is then hydrolyzed, typically using aqueous sodium hydroxide, to afford the final 4-acylamino-1H-indole-2-carboxylic acid derivative.

Sulfonylation of the 4-Amino Group: Synthesis of 4-Sulfonamido Derivatives

The synthesis of sulfonamide derivatives provides another avenue for modifying the electronic and steric properties of the 4-position substituent. This is typically achieved by reacting the 4-aminoindole with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 4-(Arylsulfonamido)-1H-indole-2-carboxylic Acid Derivatives

-

Reaction Setup: 4-Amino-1H-indole-2-carboxylic acid ester is dissolved in a solvent like pyridine or a mixture of dichloromethane and a tertiary amine base.

-

Sulfonylation: The desired sulfonyl chloride (e.g., benzenesulfonyl chloride) is added to the solution, and the reaction is stirred at room temperature.

-

Work-up and Hydrolysis: The reaction is quenched with water, and the product is extracted into an organic solvent. The ester is then hydrolyzed under basic conditions to yield the 4-sulfonamido-1H-indole-2-carboxylic acid.

Alkylation of the 4-Amino Group: Synthesis of N-Alkyl and N-Aryl Derivatives

Alkylation of the 4-amino group can introduce further diversity. Regio- and enantioselective alkylation methods have been developed for 4-aminoindoles, often employing transition metal catalysis or organocatalysis.[2][3][4][5]

III. Derivatization of the 2-Carboxylic Acid Group: Amide Bond Formation

The carboxylic acid at the 2-position is a key site for derivatization, most commonly through the formation of amides. This allows for the introduction of a vast array of substituents, significantly impacting the pharmacological properties of the resulting molecules.

Experimental Protocol: General Amide Coupling of 4-Amino-1H-indole-2-carboxylic Acid

-

Activation of the Carboxylic Acid: 4-Amino-1H-indole-2-carboxylic acid (with the 4-amino group optionally protected) is dissolved in a suitable aprotic solvent like DMF or DCM. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is added, along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Addition of the Amine: The desired amine is then added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion. The product is then isolated through standard aqueous work-up and purification techniques such as column chromatography.

IV. Biological Activities and Therapeutic Potential

Derivatives of 4-Amino-1H-indole-2-carboxylic acid have shown promise in several therapeutic areas, with anticancer and anti-HIV activities being particularly noteworthy.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of 4-Amino-1H-indole-2-carboxylic acid have been investigated for their potential to inhibit various cancer-related targets, including protein kinases. The strategic placement of substituents on both the 4-amino and 2-carboxamide moieties can lead to potent and selective inhibitors.

Table 1: Representative 4-Amino-1H-indole-2-carboxamide Derivatives and their Anticancer Activity

| Compound ID | R1 (4-position) | R2 (2-position) | Target | IC50 (µM) | Cancer Cell Line | Citation |

| I-1 | -NH-acetyl | -NH-(4-fluorophenyl) | EGFR | 0.52 | A549 (Lung) | Fictional |

| I-2 | -NH-acetyl | -NH-(3-chlorophenyl) | EGFR | 0.89 | A549 (Lung) | Fictional |

| I-3 | -NH-benzoyl | -NH-(4-fluorophenyl) | VEGFR2 | 1.2 | HUVEC | Fictional |

| I-4 | -NH-benzoyl | -NH-(4-methoxyphenyl) | VEGFR2 | 2.5 | HUVEC | Fictional |

Note: The data in this table is illustrative and based on general trends observed in related indole derivatives. Specific data for 4-amino-1H-indole-2-carboxylic acid derivatives is limited in the public domain.

Anti-HIV Activity

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[6][7] The core scaffold can chelate magnesium ions in the active site of the enzyme, while substituents can engage in additional interactions, enhancing potency. While specific data on 4-amino derivatives is scarce, the general principles of targeting HIV integrase with this scaffold are well-established.

Mechanism of Action: HIV-1 Integrase Inhibition

The proposed mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nitrogen and the carboxylate group. This interaction prevents the binding of the viral DNA substrate, thereby inhibiting the strand transfer step of integration.

Caption: Proposed binding mode of a 4-Amino-1H-indole-2-carboxylic acid derivative in the active site of HIV-1 integrase.

V. Structure-Activity Relationships (SAR)

While a comprehensive SAR for 4-Amino-1H-indole-2-carboxylic acid derivatives is still emerging, some general trends can be inferred from related indole series.

Derivatization of the 2-Carboxamide:

-

Aryl and Heteroaryl Amines: The introduction of various substituted anilines and heterocyclic amines at the 2-carboxamide position has been a fruitful strategy for modulating activity. Electron-withdrawing or -donating groups on the aromatic ring can influence potency and selectivity.

-

Linker Length and Flexibility: The nature of the linker between the carboxamide and a terminal aromatic or aliphatic group can significantly impact binding affinity.

Derivatization of the 4-Amino Group:

-

Acyl and Sulfonyl Groups: The electronic nature and steric bulk of the acyl or sulfonyl group can influence interactions with the target protein. Small, electron-rich groups may be favored in some cases, while larger, more hydrophobic groups may be beneficial in others.

-

N-Alkylation and N-Arylation: Modification of the 4-amino group to a secondary or tertiary amine can alter its hydrogen bonding capacity and overall lipophilicity, which can have a profound effect on biological activity and pharmacokinetic properties.

Caption: Key derivatization points and their impact on the properties of 4-Amino-1H-indole-2-carboxylic acid derivatives.

VI. Conclusion and Future Perspectives

The 4-Amino-1H-indole-2-carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the exploration of a broad chemical space through derivatization at both the 4-amino and 2-carboxylic acid positions. While current research has highlighted its potential in oncology and virology, the versatility of this scaffold suggests that its applications could extend to other therapeutic areas, such as neurodegenerative diseases and inflammation.

Future research in this area should focus on several key aspects:

-

Expansion of the Derivative Library: Systematic exploration of a wider range of substituents at both the 4-amino and 2-carboxamide positions is needed to build a more comprehensive understanding of the SAR.

-

Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

-

Optimization of Pharmacokinetic Properties: In addition to potency, future drug design efforts must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to ensure their viability as clinical candidates.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the 4-Amino-1H-indole-2-carboxylic acid scaffold holds the promise of yielding novel and effective therapies for a range of human diseases.

References

-

Bergman, J., & Sand, P. (1990). A New, Convenient Synthesis of 4-Nitroindole. Tetrahedron Letters, 31(21), 3057-3058. [Link]

-

Tang, C., Cai, H., Song, C., Wang, X., Jin, Z., & Li, T. (2024). N-Heterocyclic Carbene-Catalyzed Regio- and Enantioselective C7-Alkylation of 4-Aminoindoles with α-Bromoenals. Organic Letters, 26(7), 1436–1441. [Link]

-

Li, T., et al. (2025). Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles. Organic Letters. [Link]

-

Li, T., et al. (2018). Regio and Enantioselective Organocatalytic Friedel–Crafts Alkylation of 4-Aminoindoles at the C7-Position. Sci-Hub. [Link]

-

Tang, C., et al. (2024). Selective Alkylation of 4-Aminoindoles. ChemistryViews. [Link]

-

Shaikh, A., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9835-9844. [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

-

Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]

-

Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]

-

De la Cruz, R., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Hawash, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5674. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Shi, Z., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

-

Berger, J. P., et al. (2006). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters, 16(18), 4843-4847. [Link]

-

Xu, B., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

-

Collins, I., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. [Link]

-

Hawash, M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Jin, Z., et al. (2025). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. [Link]

-

Li, T., et al. (2025). A DFT Study on Organocatalytic Atroposelective Acylation of N-Aminoindoles: Mechanism and Origin of Axially Chirality. Chem Asian J. [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat-USA. [Link]

-

Mehra, M. K., et al. (2023). Recent Update on Alkylation of Indole and Its Derivatives Using N ‐Tosylhydrazone. ChemistrySelect, 8(23), e202300551. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

Sanna, P., et al. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]

-

van Eis, M. J., et al. (2011). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 730–734. [Link]

-

Li, X., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 52-57. [Link]

-

Kumar, G. S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 26(6), 1561-1566. [Link]

-

Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(18), 3349. [Link]

-

Cole, A. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21326–21334. [Link]

-

Al-Soud, Y. A. (2025). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Monatshefte für Chemie / Chemical Monthly. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Regio and Enantioselective Organocatalytic Friedel–Crafts Alkylation of 4-Aminoindoles at the C7-Position / Organic Letters, 2018 [sci-hub.box]

- 3. Selective Alkylation of 4-Aminoindoles - ChemistryViews [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Amino-1H-indole-2-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide delves into the potential therapeutic targets of a specific analog, 4-Amino-1H-indole-2-carboxylic acid. While direct experimental data for this particular molecule is emerging, a comprehensive analysis of structurally related compounds allows for the formulation of robust therapeutic hypotheses. This document provides an in-depth exploration of these potential targets, the underlying mechanisms of action, and detailed experimental protocols for their validation. The insights herein are intended to empower researchers and drug development professionals to explore the therapeutic promise of 4-Amino-1H-indole-2-carboxylic acid in oncology, virology, neurology, and infectious diseases.

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone of numerous natural products and synthetic compounds with significant pharmacological properties. The indole-2-carboxylic acid framework, in particular, has proven to be a versatile template for the design of potent and selective modulators of various biological targets. The addition of an amino group at the 4-position of the indole ring introduces a key hydrogen bond donor and acceptor, potentially enhancing binding affinities and modulating the electronic properties of the core structure. This guide will explore the most promising therapeutic targets for 4-Amino-1H-indole-2-carboxylic acid, drawing upon the wealth of data available for the parent scaffold and its derivatives.

Core Therapeutic Hypotheses and Detailed Target Analysis

Our analysis of the indole-2-carboxylic acid literature has identified several key areas where 4-Amino-1H-indole-2-carboxylic acid could exhibit significant therapeutic activity.

Oncology: A Multi-pronged Attack on Cancer

The indole-2-carboxylic acid scaffold has been extensively investigated for its anticancer properties, with derivatives targeting multiple pathways involved in tumor growth and survival.

Target Rationale: IDO1 and TDO are heme-containing enzymes that catalyze the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] This metabolic pathway is a critical mechanism of immune evasion in the tumor microenvironment.[3][4] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, cancer cells can suppress the activity of effector T cells and promote the function of regulatory T cells.[5] Therefore, inhibiting IDO1 and/or TDO is a highly attractive strategy for cancer immunotherapy.[6]

Mechanism of Action: Indole-2-carboxylic acid derivatives have been designed as dual inhibitors of IDO1 and TDO.[1][7] The indole scaffold can act as a tryptophan mimetic, binding to the active site of these enzymes. Molecular docking and structure-activity relationship (SAR) studies of 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated potent dual inhibition, with IC50 values in the low micromolar range.[7] The carboxylic acid moiety is crucial for interacting with key residues in the active site.

Potential of 4-Amino-1H-indole-2-carboxylic acid: The 4-amino substituent could potentially enhance binding to the active site of IDO1/TDO through additional hydrogen bonding interactions. Its potential as a dual inhibitor warrants investigation.

Target Rationale: The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of signaling proteins, including kinases, phosphatases, and transmembrane receptors.[8][9] They function as molecular scaffolds, modulating the conformation and activity of their binding partners, thereby playing crucial roles in cell cycle regulation, apoptosis, and signal transduction.[8] The isoform 14-3-3η has been implicated in the progression of several cancers, including liver cancer, making it a novel therapeutic target.[10]

Mechanism of Action: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein.[11][12] One such derivative, C11, demonstrated a strong affinity for 14-3-3η and exhibited potent inhibitory activity against various human liver cancer cell lines.[11] Molecular docking studies suggest that these compounds bind to a pocket on the 14-3-3η protein, disrupting its interaction with pro-survival client proteins.

Potential of 4-Amino-1H-indole-2-carboxylic acid: The specific substitution pattern of the reported 14-3-3η inhibitors can guide the evaluation of the 4-amino analog. The amino group could potentially form key interactions within the binding pocket of 14-3-3η.

Target Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its dysregulation is a common feature in many cancers. CDK2 is a key regulator of the cell cycle, and its aberrant activity can lead to uncontrolled cell division. Dual inhibition of EGFR and CDK2 presents a promising strategy for cancer therapy.[7]

Mechanism of Action: Indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of EGFR and CDK2.[7] These compounds have shown potent antiproliferative activity against various cancer cell lines. The indole scaffold serves as the core, with substitutions on the indole ring and the carboxamide nitrogen being crucial for activity and selectivity.

Potential of 4-Amino-1H-indole-2-carboxylic acid: While the cited study focuses on carboxamides, the underlying indole-2-carboxylic acid core is the starting point for these derivatives. The 4-amino group could influence the binding to the ATP-binding pockets of both EGFR and CDK2.

Virology: Targeting HIV-1 Integrase

Target Rationale: HIV-1 integrase is a crucial enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome.[11] This integration step is essential for viral replication and the establishment of a persistent infection. As there is no human homolog of HIV-1 integrase, it remains a prime target for antiretroviral therapy.[11]